Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate
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Overview
Description
Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate is an organic compound with a complex structure that includes a phosphorothioate group and a sulfanyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate typically involves the reaction of diethyl phosphorothioate with a suitable alkene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials with unique properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The sulfanyl group can also participate in redox reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Comparison
Methyl 3-[(diethylphosphorothioyl)sulfanyl]prop-2-enoate is unique due to the presence of both phosphorothioate and sulfanyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like Methyl 3-(3-methylphenyl)prop-2-enoate and Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate lack these functional groups and therefore exhibit different chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61401-28-3 |
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Molecular Formula |
C8H15O2PS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
methyl 3-diethylphosphinothioylsulfanylprop-2-enoate |
InChI |
InChI=1S/C8H15O2PS2/c1-4-11(12,5-2)13-7-6-8(9)10-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
UIYANUFGBBHLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)SC=CC(=O)OC |
Origin of Product |
United States |
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